1-(3-Methoxyphenyl)cyclohexanamine
Overview
Description
Molecular Structure Analysis
The molecular structure of 1-(3-Methoxyphenyl)cyclohexanamine is represented by the InChI code1S/C13H19NO/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10H,2-4,8-9,14H2,1H3
. The molecular weight of this compound is 205.3 . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Analytical Profiling and Biological Matrices Analysis
1-(3-Methoxyphenyl)cyclohexanamine, among other psychoactive arylcyclohexylamines, has been characterized using various analytical techniques. It was identified in a study involving gas chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and diode array detection. The research developed and validated methods using liquid chromatography and mass spectrometry for qualitative and quantitative analysis in biological matrices like blood, urine, and vitreous humor, proving its robustness and accuracy in detecting these substances (De Paoli et al., 2013).
Pharmacological Profiles and Receptor Affinities
Another study focused on determining the pharmacological profiles of this compound and its analogues, comparing them to ketamine and phencyclidine. They were found to be high-affinity ligands for the glutamate NMDA receptor. This research contributes to understanding the pharmacological actions underlying the effects of these substances, especially regarding their affinities for various receptors, including the serotonin transporter and sigma receptors (Roth et al., 2013).
Structural Characterization and Chemical Properties
In a study focused on structural chemistry, the synthesis and characterization of a related compound, cyclohexanaminium 2-(methoxycarbonyl)-3,4,5,6-tetrabromobenzoate methanol solvate, were performed. This research provides insights into the structural and chemical properties of such compounds, including X-ray diffraction analysis, revealing information about the crystal structure and molecular interactions (Li et al., 2017).
Neurochemical Effects and Behavioral Analysis
The neurochemical effects of this compound were evaluated in a study using brain microdialysis in mice. The research aimed to understand how the substance influences neurotransmitter levels, particularly dopamine and serotonin, in various brain regions. This study contributes to the understanding of the potential psychotomimetic effects and behavioral changes associated with its use (Fuchigami et al., 2015).
Safety and Hazards
The safety data sheet for 1-(3-Methoxyphenyl)cyclohexanamine indicates that it is classified as a flammable liquid (Category 3), and it can cause acute toxicity if swallowed, in contact with skin, or if inhaled (Category 4). It can also cause skin irritation (Category 2), serious eye damage (Category 1), and may cause respiratory irritation (Category 3) .
Mechanism of Action
Target of Action
The primary target of 1-(3-Methoxyphenyl)cyclohexanamine is the glutamate NMDA receptor . This receptor is a key player in the central nervous system, mediating excitatory neurotransmission. It plays a crucial role in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to increases or decreases in their activity.
Mode of Action
This compound acts as a high-affinity ligand for the PCP-site on the glutamate NMDA receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, this compound binds to the NMDA receptor and modulates its activity. This modulation can lead to changes in the transmission of signals in the neurons.
Biochemical Pathways
Given its affinity for the nmda receptor, it’s likely that it impacts theglutamatergic system , which is the main excitatory neurotransmitter system in the brain . Changes in this system can have downstream effects on various neurological and psychological processes.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the NMDA receptor. By modulating the activity of this receptor, it can influence neuronal signaling and potentially induce psychotomimetic effects . .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high affinity for the PCP-site on the glutamate NMDA receptor . This suggests that 1-(3-Methoxyphenyl)cyclohexanamine may interact with enzymes, proteins, and other biomolecules involved in the modulation of this receptor .
Cellular Effects
Its high affinity for the NMDA receptor suggests that it could influence cell function by modulating this receptor’s activity . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its high affinity for the NMDA receptor suggests that it may exert its effects at the molecular level by binding to this receptor . This could potentially lead to changes in gene expression and enzyme activity .
Properties
IUPAC Name |
1-(3-methoxyphenyl)cyclohexan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-12-7-5-6-11(10-12)13(14)8-3-2-4-9-13/h5-7,10H,2-4,8-9,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAWFOVQBDALEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125802-07-5 | |
Record name | 1-(3-methoxyphenyl)cyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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